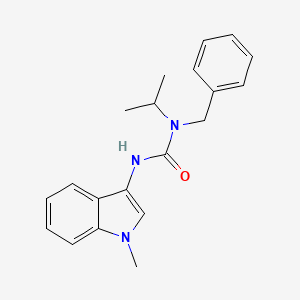

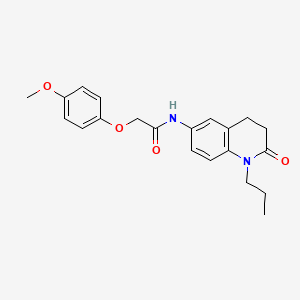

![molecular formula C21H19N5O2 B2494383 2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 894063-39-9](/img/structure/B2494383.png)

2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide" involves multiple steps, including the replacement of certain groups to enhance biological activity or reduce toxicity. For example, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide through the replacement of the acetamide group with alkylurea resulted in compounds with retained antiproliferative activity and reduced acute oral toxicity, suggesting potential as anticancer agents with low toxicity (Wang et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, including Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks, is crucial for understanding the interaction potential of these compounds. For instance, the synthesized compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was analyzed using XRD technique, DFT calculations, and Hirshfeld surface analysis to determine its crystal structure and electronic properties, which are essential for predicting its biological activity (Sallam et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving compounds from the [1,2,4]triazolo[4,3-b]pyridazine class often lead to the formation of new compounds with varied biological activities. For example, cyclocondensation reactions and modifications of the molecular structure through substitutions at different positions result in compounds with potential anxiolytic activity, highlighting the versatility of these compounds in synthesizing new pharmacologically active molecules (Albright et al., 1981).

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Activities

Anticancer Activity

A study by G. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines. These compounds exhibited inhibitory activity against HCT 116 cancer cell lines, with certain compounds like N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamide demonstrating significant activity.

Antimicrobial Activities

The same study also evaluated these compounds for antimicrobial activities, suggesting a potential for broad-spectrum antimicrobial applications.

Structural and Synthesis Studies

- Structure Analysis and DFT Calculations: A 2021 study by Hamdi Hamid Sallam et al. focused on the synthesis of heterocyclic compounds like pyridazine analogs, including triazolo[4,3-b]pyridazines, and performed structure analysis using techniques like IR, NMR, LC-MS, and XRD. This research provides insights into the structural properties and synthesis pathways of related compounds.

Insecticidal Applications

- Insecticidal Agents: A study conducted by A. Fadda et al. (2017) used derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as precursors for synthesizing various heterocycles with potential insecticidal properties against the cotton leafworm. These findings indicate the potential application of related triazolo[4,3-b]pyridazine derivatives in agriculture as insecticides.

Antiviral Applications

- Antiviral Activity Against Hepatitis-A Virus: Research by A. H. Shamroukh and Mohamed. A. Ali (2008) on 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives revealed promising antiviral activity against hepatitis-A virus. This suggests potential therapeutic applications for similar compounds in treating viral infections.

Additional Applications

- PI3K Inhibitors and Anticancer Agents: A study by Xiao-meng Wang et al. (2015) on the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, revealed its potential as a potent PI3K inhibitor with low toxicity, indicating its utility as an effective anticancer agent.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-2-28-18-8-6-15(7-9-18)12-21(27)23-17-5-3-4-16(13-17)19-10-11-20-24-22-14-26(20)25-19/h3-11,13-14H,2,12H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDHRODCSJNWGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

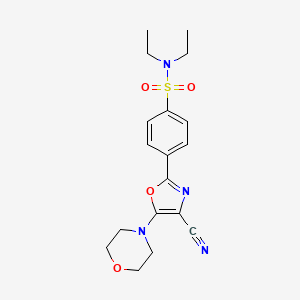

![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)

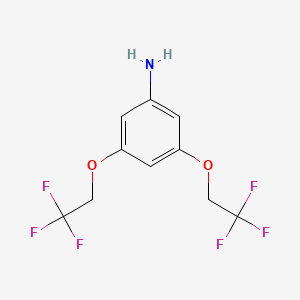

![3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2494304.png)

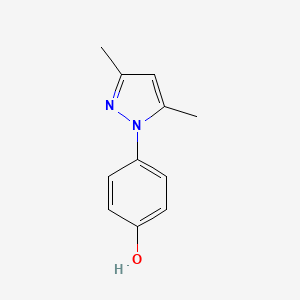

![2-({4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-phenylacetamide](/img/structure/B2494310.png)

![1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2494314.png)

![N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2494315.png)

![3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494316.png)